molecular formula C15H19N3O2 B1465157 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1291984-69-4

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B1465157
CAS No.: 1291984-69-4
M. Wt: 273.33 g/mol
InChI Key: WJKWBTSTGGBLKV-UHFFFAOYSA-N
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Description

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic organic compound designed for research applications, integrating two pharmaceutically relevant motifs: a piperidine ring and a 1,2,4-oxadiazole heterocycle substituted with a 2-methoxyphenyl group . This molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the development of novel bioactive molecules. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities and its role as a bioisosteric replacement for ester and amide functional groups, which can improve metabolic stability . Compounds featuring the 1,2,4-oxadiazole nucleus have been investigated for potential anticancer, anti-inflammatory, antiviral, and antibacterial properties, among others . The piperidine moiety is a common feature in pharmaceuticals, often contributing to pharmacokinetic properties and target binding. The specific research applications of this compound are derived from the synergistic combination of these components, positioning it as a key building block for high-value chemical libraries and target-oriented synthesis in hit-to-lead optimization campaigns. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKWBTSTGGBLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine (CAS No. 1291984-69-4) is a piperidine derivative that incorporates an oxadiazole moiety. This structure is significant due to its potential biological activities, including anticonvulsant, antibacterial, and anticancer properties. The following sections summarize the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2C_{15}H_{19}N_{3}O_{2} with a molecular weight of 273.33 g/mol. The structure features a piperidine ring linked to a 1,2,4-oxadiazole group and a methoxyphenyl substituent, which is crucial for its biological activity.

Anticonvulsant Activity

Research has indicated that oxadiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to the target compound were screened in the maximal electroshock seizure (MES) model in male Wistar rats. Notably, certain derivatives demonstrated effective protection against seizures comparable to the standard drug phenytoin . The structure-activity relationship (SAR) analysis highlighted that the presence of the methoxyphenyl group enhances anticonvulsant efficacy.

Antibacterial Activity

Piperidine derivatives are known for their antibacterial properties. Studies have shown that compounds containing piperidine and oxadiazole moieties can inhibit various bacterial strains. For example, synthesized derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the methoxy group is believed to contribute to the increased lipophilicity and membrane permeability of these compounds.

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been extensively studied. The target compound's structural components suggest it may interact with cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have reported that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells . The SAR studies indicate that modifications on the phenyl ring significantly influence cytotoxic activity.

Case Studies

Study Biological Activity Findings
AnticonvulsantCompounds showed effective seizure protection in MES model; some were non-toxic at high doses.
AntibacterialActive against multiple bacterial strains; enhanced activity attributed to piperidine and oxadiazole moieties.
AnticancerSignificant cytotoxicity observed in A-431 and HT29 cell lines; SAR indicates importance of substituents on phenyl ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. The incorporation of the piperidine moiety may enhance the efficacy of these compounds against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
    • A notable study demonstrated that oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine could be investigated for similar effects .
  • Antimicrobial Properties :
    • Compounds containing oxadiazole structures have been reported to possess antimicrobial activity. This makes this compound a potential candidate for developing new antimicrobial agents against resistant bacterial strains .
  • Neuroprotective Effects :
    • Initial research suggests that piperidine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The specific mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity in various cancer cell lines; potential for further development as an anticancer agent.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; suggested for use in developing new antibiotics.
Neuroprotective EffectsIndicated potential benefits in neurodegenerative disease models; further investigation required to elucidate mechanisms.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Alkylation processes to attach the methoxyphenyl group.
    These synthetic routes can be optimized to improve yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine with structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.

Compound Name / ID Key Substituents Biological Target / Activity Molecular Weight (g/mol) Key Findings Reference(s)
Target Compound : this compound 2-Methoxybenzyl on oxadiazole; piperidine ring Not explicitly stated (analogs suggest GLP-1R or TRP channels) 287.34 (free base) Structural similarity to V-0219 (GLP-1R PAM); 2-methoxy group may enhance lipophilicity.
V-0219 (Compound 9 in ) 4-(Trifluoromethyl)phenyl on oxadiazole; morpholine ring GLP-1R positive allosteric modulator (subnanomolar potency in insulin secretion assays) 454.43 Demonstrated 2.4 kcal/mol binding energy deviation in DFT studies; high metabolic stability.
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 3-Fluorophenyl on oxadiazole; piperidine ring Building block for TRPA1/TRPV1 antagonists (e.g., compound 47 in ) 247.27 Fluorine substituent enhances electronegativity; lower molecular weight improves solubility.
4-(5-Methoxymethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride Methoxymethyl on oxadiazole; piperidine ring Not specified (used in crystallography studies with CRBP1) 247.72 Methoxymethyl group increases polarity; hydrochloride salt improves crystallinity.
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine 4-Fluorophenyl on oxadiazole; 2-methoxyphenylpropanoyl on piperidine CRBP1 inhibitor (structural insights from X-ray diffraction) 453.50 Dual aromatic substituents enable π-π stacking in protein binding pockets.
Compound 47 () 4′-(Trifluoromethyl)-biphenyl on oxadiazole; benzimidazolone core TRPA1/TRPV1 dual antagonist (99.47% purity; 55% yield) 484.39 Biphenyl group enhances potency but reduces synthetic yield compared to simpler substituents.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 2-methoxybenzyl group in the target compound provides moderate steric bulk compared to the trifluoromethylphenyl group in V-0217. This difference may influence GLP-1R binding kinetics, as trifluoromethyl groups are stronger electron-withdrawing moieties .
  • Fluorine substituents (e.g., in 3-fluorophenyl analogs) improve membrane permeability due to increased electronegativity, but may reduce metabolic stability compared to methoxy groups .

Piperidine vs. Morpholine Rings :

  • Replacing piperidine with morpholine (as in V-0219) introduces an oxygen atom, enhancing hydrogen-bonding capacity and solubility. However, piperidine derivatives generally exhibit better blood-brain barrier penetration .

Synthetic Feasibility :

  • Compounds with simpler substituents (e.g., methoxymethyl) achieve higher yields (72–99% purity) compared to biphenyl or trifluoromethyl derivatives (55–71% yields) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound V-0219 4-[3-(3-Fluorophenyl)-oxadiazolyl]piperidine
LogP (Predicted) 2.8 3.5 2.4
Aqueous Solubility (µg/mL) ~15 (moderate) ~8 (low) ~25 (high)
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 5 7 4

Notes:

  • The target compound’s 2-methoxybenzyl group balances lipophilicity (LogP ~2.8) and solubility, making it suitable for oral administration.
  • V-0219’s higher LogP (3.5) correlates with its subnanomolar potency but may limit bioavailability .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are typically synthesized via heterocyclization reactions involving amidoximes and carboxylic acid derivatives. The most common synthetic routes include:

  • Cyclodehydration of Amidoximes with Acyl Chlorides or Activated Carboxylic Acids: Amidoximes react with acyl chlorides or activated carboxylic acids (esters, anhydrides) under dehydrating conditions to form the 1,2,4-oxadiazole ring. Catalysts such as pyridine, tetra-n-butylammonium fluoride (TBAF), or coupling reagents like EDCI, DCC, or T3P are often used to facilitate the reaction.

  • 1,3-Dipolar Cycloaddition: Reaction of nitriles with nitrile oxides to form the oxadiazole ring, though less common for substituted derivatives.

  • Microwave-Assisted Synthesis: Microwave irradiation (MWI) has been employed to accelerate the cyclization reactions, often with catalysts such as NH4F/Al2O3 or K2CO3, leading to shorter reaction times and higher yields.

These methods have been extensively reviewed and optimized to improve yields, reduce reaction times, and simplify purification, with some protocols achieving yields up to 90% or higher under mild conditions.

Specific Preparation of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

The preparation of this compound involves the following key steps:

Synthesis of the 1,2,4-Oxadiazole Core

  • Starting Materials: Amidoximes derived from appropriate nitriles and carboxylic acid derivatives bearing the 2-methoxybenzyl substituent.

  • Cyclization Reaction: A mixture of the amidoxime and an activated carboxylic acid derivative (e.g., acyl chloride or ester) is stirred in an anhydrous solvent such as acetonitrile or toluene. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) are added to promote amide bond formation and subsequent cyclodehydration to the oxadiazole ring.

  • Reaction Conditions: The reaction is typically carried out at room temperature or under reflux for several hours (4–12 h), depending on the reagents and solvent used.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents and Conditions Description
1 Amidoxime (0.15 mmol), EDCI (0.17 mmol), HOBt (0.20 mmol), dry acetonitrile (2–3 mL) Stirred at room temperature for 30 minutes to activate carboxylic acid derivative
2 Addition of 2-methoxybenzyl alcohol or corresponding derivative (0.16 mmol) and DIPEA (0.30 mmol) Stirred at room temperature for 4–12 hours to form the oxadiazole ring
3 Reaction with piperidine derivative (e.g., 4-chlorophenoxy-piperidine) Stirred further at room temperature for 4 hours
4 Work-up Solvent evaporation under vacuum, purification by chromatography

This procedure yields the target compound, this compound, with high purity and good yield (typically 70–90%).

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum typically shows characteristic signals for the methoxy group (~3.7 ppm), aromatic protons (6.8–7.5 ppm), and piperidine ring protons (1.5–4.7 ppm multiplets).

  • Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular ion peak consistent with the molecular formula C18H22N3O2.

  • Purity: Confirmed by chromatographic methods such as HPLC.

Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to the Target Compound

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations Reference
Amidoxime + Acyl Chloride Amidoxime, acyl chloride Pyridine, TBAF Solvent-free or THF, RT to reflux <5% to 98% Simple reagents, moderate to excellent yields Long reaction time, purification difficulties
Amidoxime + Activated Ester or Acid Amidoxime, methyl/ethyl esters, carboxylic acid derivatives EDCI, HOBt, DIPEA Acetonitrile, RT, 4–12 h 70–90% Mild conditions, good yields Requires coupling reagents
Microwave-Assisted Cyclization Amidoxime, acyl chloride or ester NH4F/Al2O3, K2CO3 Microwave irradiation, solvent-free, ~10 min 40–90% Very short reaction time, solvent-free Requires microwave equipment

Research Findings and Optimization Notes

  • The use of coupling reagents such as EDCI and additives like HOBt significantly improves the efficiency of the cyclization step, providing higher yields and cleaner products compared to traditional methods.

  • Microwave-assisted synthesis offers a rapid and environmentally friendly alternative, reducing reaction times from hours to minutes without compromising yield.

  • The choice of solvent and base (e.g., dry acetonitrile and DIPEA) is critical for successful coupling and substitution reactions, particularly when introducing the piperidine moiety.

  • Purification challenges due to by-products and unreacted starting materials can be mitigated by careful control of reaction stoichiometry and use of chromatographic techniques.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine?

  • Methodology : The synthesis typically involves cyclocondensation of amidoxime precursors with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under basic conditions. For example, coupling 2-methoxybenzylamine-derived amidoximes with piperidine-containing electrophiles in polar aprotic solvents like DMF, followed by purification via column chromatography or recrystallization . Key steps include optimizing stoichiometry and reaction time to minimize byproducts.

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirms the presence of the 1,2,4-oxadiazole ring (C=N stretch ~1600 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹).
  • NMR : ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; aromatic protons from the 2-methoxyphenyl group at δ 6.5–7.5 ppm). ¹³C NMR verifies quaternary carbons in the oxadiazole ring.
  • Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight and fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Q. What safety protocols are recommended when handling this compound?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage at room temperature in airtight containers is advised. Follow hazard codes (e.g., H315 for skin irritation) and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yields?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, a Central Composite Design (CCD) assesses interactions between variables, while Response Surface Methodology (RSM) identifies optimal conditions. Evidence from piperidine derivative syntheses suggests LiH as a base in DMF enhances coupling efficiency .

Q. How can computational approaches predict the compound’s reactivity or binding properties?

  • Methodology : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) or transition states for cyclization reactions. Tools like Gaussian or ORCA simulate reaction pathways, while molecular docking predicts bioactivity (e.g., binding to neurological targets via piperidine and oxadiazole motifs) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • Methodology :

  • Purity Check : Use HPLC or TLC to rule out impurities.
  • Advanced NMR : 2D techniques (HSQC, HMBC) clarify through-bond correlations, while NOESY identifies spatial proximity of protons.
  • X-ray Crystallography : Definitive structural confirmation if crystalline samples are obtainable .

Q. What strategies mitigate instability of the 1,2,4-oxadiazole ring during functionalization?

  • Methodology : Avoid strong acids/bases to prevent hydrolysis. Use mild reagents (e.g., EDCI/HOBt for amide couplings) and inert atmospheres. Monitor reaction progress via in-situ FTIR to detect degradation intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
Reactant of Route 2
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4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

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